6-Methylpyridine-3-sulfonyl chloride hydrochloride
Overview
Description
6-Methylpyridine-3-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C6H7Cl2NO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylpyridine-3-sulfonyl chloride hydrochloride typically involves the diazotation of 3-aminopyridines followed by the substitution of the diazo group with a sulfonyl group. This process results in the formation of pyridine-3-sulfonyl chlorides, which are then converted to the desired compound . The reaction conditions for this synthesis include maintaining a temperature range of 4-12°C to achieve high yields.
Industrial Production Methods
Industrial production of this compound often involves the direct sulfonation of pyridines under harsh conditions, such as using concentrated oleum at temperatures ranging from 180-230°C with mercury salt catalysis . This method is suitable for producing large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Methylpyridine-3-sulfonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hypobromite for the Hofmann amide degradation and various nucleophiles for substitution reactions . The conditions for these reactions are typically mild, ensuring high selectivity and yield.
Major Products Formed
The major products formed from these reactions include pyridine-3-sulfonic acids and sulfonyl amides, which are valuable intermediates in pharmaceutical and agricultural industries .
Scientific Research Applications
6-Methylpyridine-3-sulfonyl chloride hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonyl derivatives.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Methylpyridine-3-sulfonyl chloride hydrochloride involves the formation of reactive intermediates that can interact with various molecular targets. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles, leading to the formation of sulfonyl derivatives. These derivatives can then interact with biological targets, affecting various molecular pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxypyridine-3-sulfonyl chloride
- 2,6-Dichloro-4-methylpyridine-3-sulfonyl chloride
Uniqueness
6-Methylpyridine-3-sulfonyl chloride hydrochloride is unique due to its specific reactivity and the ability to form a wide range of sulfonyl derivatives. This makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
6-methylpyridine-3-sulfonyl chloride;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S.ClH/c1-5-2-3-6(4-8-5)11(7,9)10;/h2-4H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHZDDQNZAOIFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)S(=O)(=O)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1210868-11-3 | |
Record name | 6-methylpyridine-3-sulfonyl chloride hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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